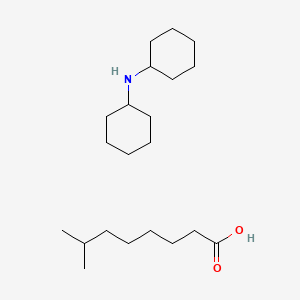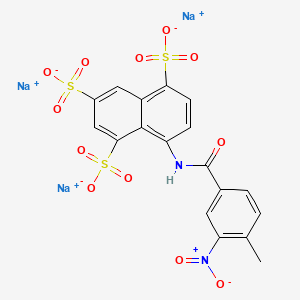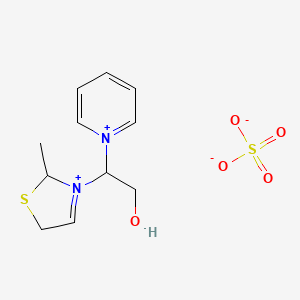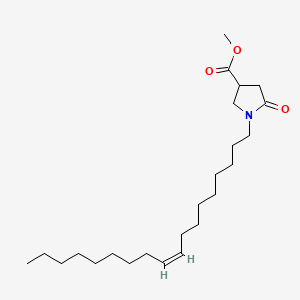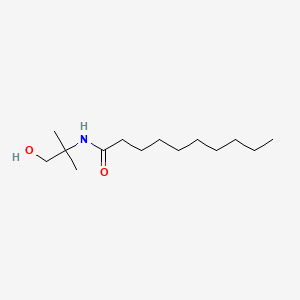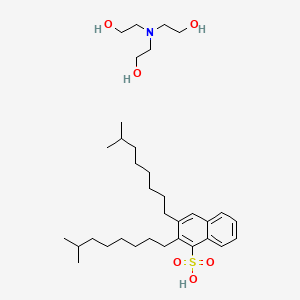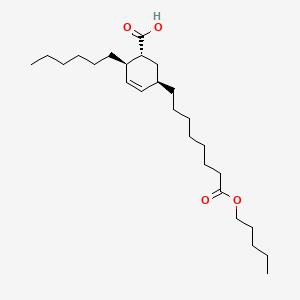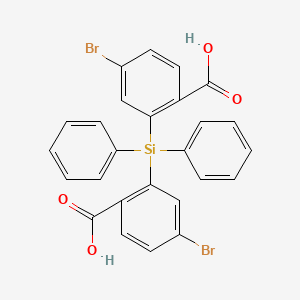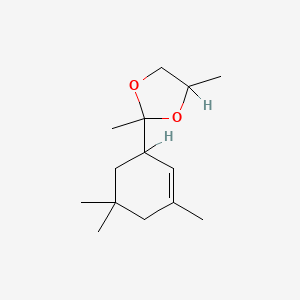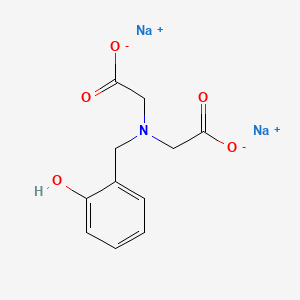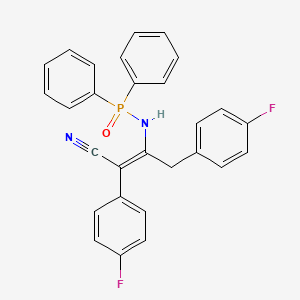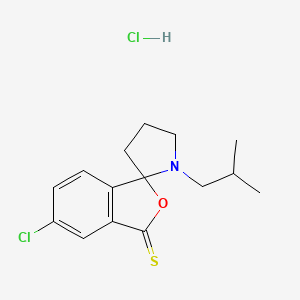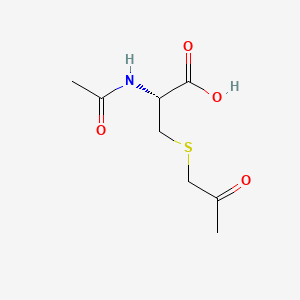
L-Cysteine, N-acetyl-S-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-(2-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2-oxopropyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 2-oxopropyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with a suitable 2-oxopropylating agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(2-oxopropyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl and 2-oxopropyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions and as a mucolytic agent.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-oxopropyl)- involves its ability to act as a precursor to glutathione, a major antioxidant in the body. The compound is deacetylated to release L-cysteine, which then participates in the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress. Additionally, the thiol group in the compound can directly scavenge reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A closely related compound with similar antioxidant properties.
L-Cysteine: The parent amino acid, which lacks the acetyl and 2-oxopropyl groups.
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another derivative with different substituents on the sulfur atom.
Uniqueness
L-Cysteine, N-acetyl-S-(2-oxopropyl)- is unique due to the presence of both the acetyl and 2-oxopropyl groups, which confer distinct chemical properties and potential biological activities. Its ability to act as a precursor to glutathione and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
CAS No. |
45122-45-0 |
|---|---|
Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-oxopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
JFQPXTZHEPZZHC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)CSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)CSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


